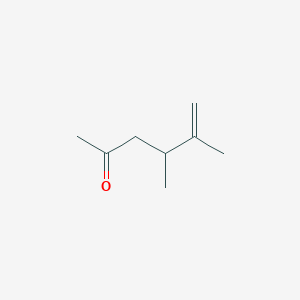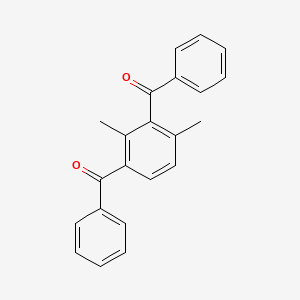
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is an organic compound with the molecular formula C21H18O. It is a type of benzophenone derivative, characterized by the presence of two phenyl groups attached to a central carbonyl group, with additional methyl groups on the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] typically involves the Friedel-Crafts acylation reaction. This reaction involves the use of an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is often carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] involves its interaction with specific molecular targets and pathways. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the phenyl rings can engage in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-:
Methanone, bis[4-(diethylamino)phenyl]-: Similar structure with diethylamino groups, used in photoinitiators.
Methanone, bis(4-methylphenyl)-:
Uniqueness
Methanone, (2,4-dimethyl-1,3-phenylene)bis[phenyl-] is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other benzophenone derivatives.
Propriétés
Numéro CAS |
57878-27-0 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(3-benzoyl-2,4-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-13-14-19(21(23)17-9-5-3-6-10-17)16(2)20(15)22(24)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
IOTJWKDFCBSKES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
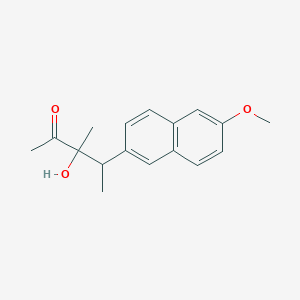
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
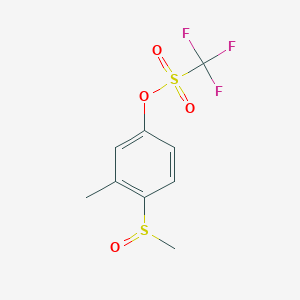
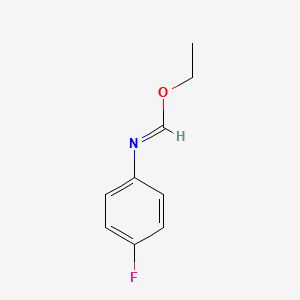
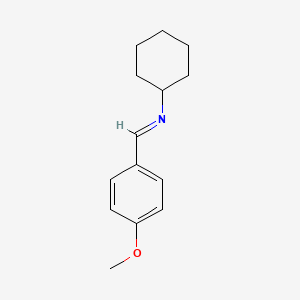
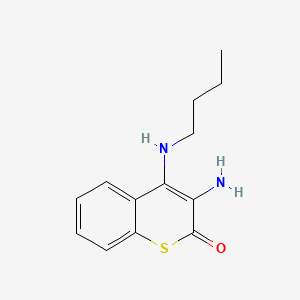
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)

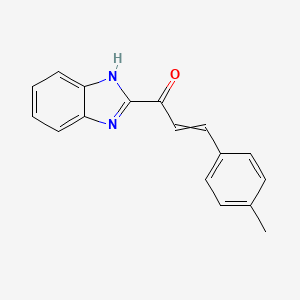
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
